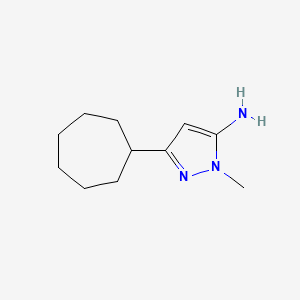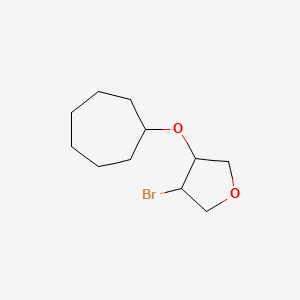
5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid is a compound with a molecular formula of C9H12N2O3S It is known for its unique structure, which includes a thian-4-ylmethyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid typically involves the reaction of thian-4-ylmethylamine with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of thian-4-ylmethyl hydrazine with carboxylic acid derivatives under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups on the oxadiazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .
Scientific Research Applications
5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid include other oxadiazole derivatives and thian-4-ylmethyl-containing compounds. Examples include:
- 5-ethyl-2-methyl-N-(thian-4-yl)pyrazol-3-amine
- N-(Thian-4-ylmethyl)prop-2-enamide
Uniqueness
What sets this compound apart is its unique combination of the thian-4-ylmethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
5-(thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3S/c12-9(13)8-10-7(14-11-8)5-6-1-3-15-4-2-6/h6H,1-5H2,(H,12,13) |
InChI Key |
VHGSQKQKQSEGFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1CC2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propanoylspiro[4.5]decan-1-one](/img/structure/B13312576.png)





![2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13312619.png)

![5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13312625.png)


![9,9-Dimethyl-2-azaspiro[5.5]undecane](/img/structure/B13312634.png)

